2-ethyl-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]butanamide
CAS No.:
Cat. No.: VC16387054
Molecular Formula: C19H22N4O3S
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N4O3S |
|---|---|
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | 2-ethyl-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]butanamide |
| Standard InChI | InChI=1S/C19H22N4O3S/c1-5-12(6-2)17(24)22-19-20-11(3)15(27-19)18-21-16(23-26-18)13-7-9-14(25-4)10-8-13/h7-10,12H,5-6H2,1-4H3,(H,20,22,24) |
| Standard InChI Key | OCGVXDWEILECPY-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)C(=O)NC1=NC(=C(S1)C2=NC(=NO2)C3=CC=C(C=C3)OC)C |
Introduction
This section would provide an overview of the compound, its chemical structure, and its relevance in pharmaceutical or material sciences. It would also discuss its potential applications based on its functional groups.
Synthesis
This section would detail the synthetic route used to prepare the compound, including:
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Reagents and catalysts.
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Reaction conditions (e.g., temperature, solvents).
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Purification methods.
Reaction Scheme
A diagram or textual description of the synthesis pathway.
Characterization
Characterization techniques such as:
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NMR Spectroscopy: Chemical shifts for key protons and carbons.
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Mass Spectrometry: Molecular ion peak.
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Infrared (IR) Spectroscopy: Key functional group absorptions.
Table 2: Spectroscopic Data
| Technique | Observations |
|---|---|
| NMR (¹H) | TBD |
| IR | TBD |
| MS | TBD |
Biological Activity
If applicable, this section would explore any biological activities:
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Antimicrobial or anticancer properties.
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Mechanism of action (e.g., enzyme inhibition).
Applications and Future Directions
Discuss potential applications in pharmaceuticals, materials science, or other fields.
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